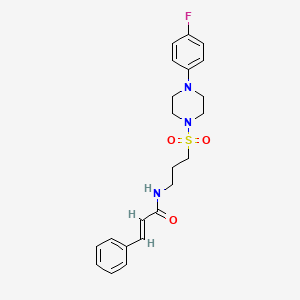

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[3-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylpropyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O3S/c23-20-8-10-21(11-9-20)25-14-16-26(17-15-25)30(28,29)18-4-13-24-22(27)12-7-19-5-2-1-3-6-19/h1-3,5-12H,4,13-18H2,(H,24,27)/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEKAXTUGBVCRH-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide typically involves multiple steps:

Formation of the piperazine derivative: The initial step involves the reaction of 4-fluorophenylamine with piperazine under controlled conditions to form the 4-(4-fluorophenyl)piperazine intermediate.

Sulfonylation: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, forming the sulfonyl piperazine compound.

Coupling with cinnamamide: Finally, the sulfonyl piperazine compound is coupled with cinnamamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the cinnamamide moiety or the sulfonyl group, leading to different reduced products.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced cinnamamide derivatives or desulfonylated products.

Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide has a complex molecular structure characterized by the following features:

- Molecular Formula : C₁₈H₁₈F₁N₃O₂S

- Molecular Weight : 349.42 g/mol

- Key Functional Groups : Cinnamamide moiety, piperazine ring, and sulfonyl group.

This structural complexity contributes to its varied biological interactions and activities.

Antioxidant Activity

Recent studies have demonstrated that derivatives of cinnamamide can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, a related compound showed significant luciferase activity in HepG2 cells, indicating its potential as an antioxidant agent. This activity is linked to the upregulation of genes involved in the synthesis of glutathione, a key antioxidant in cells .

Neuropharmacological Effects

Compounds containing the piperazine moiety, such as N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide, have been explored for their neuropharmacological properties. Research indicates that these compounds may act as ligands for serotonin receptors, which are implicated in mood regulation and anxiety disorders. The fluorophenyl substitution enhances binding affinity and selectivity towards specific receptor subtypes .

Antitumor Activity

The structural modifications of piperazine derivatives have shown promise in anticancer research. Studies suggest that compounds with similar frameworks can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the sulfonamide group may enhance these effects by improving solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the efficacy of similar compounds:

Mechanism of Action

The mechanism of action of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide involves its interaction with specific molecular targets. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues from Piperazine-Sulfonamide Families

details several piperazine-sulfonamide derivatives synthesized with variations in substituents and linker groups (e.g., 6d–6l). Key structural and physicochemical comparisons include:

Key Observations :

- The target compound’s cinnamamide group distinguishes it from sulfamoyl-containing analogs (e.g., 6h, 6i), which may alter solubility and receptor affinity.

- Fluorinated aromatic rings (common in 6h–6l) enhance metabolic stability and blood-brain barrier penetration, a feature shared with the target compound .

- Higher melting points in sulfamoyl derivatives (e.g., 6k: 220–222°C) suggest stronger intermolecular interactions compared to the target compound’s unreported values, likely due to hydrogen bonding from sulfamoyl groups.

Functional Comparison with Anticonvulsant Piperazine Derivatives

highlights 1-phenylamino-3-phenylpyrrolidine-2,5-diones tested for anticonvulsant activity. While structurally distinct from the target compound, these share CNS-targeting motifs (aromatic rings, nitrogen heterocycles). For example:

Implications for Target Compound :

- The target compound’s piperazine-sulfonyl group may confer similar CNS activity, though its cinnamamide moiety could redirect binding to non-anticonvulsant targets (e.g., serotonin or dopamine receptors).

- Lack of sulfamoyl groups (critical in 6h–6l for carbonic anhydrase inhibition) may reduce off-target enzyme interactions .

Biological Activity

N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide features a piperazine ring substituted with a fluorophenyl group and a sulfonamide moiety, which are known to influence its biological interactions. Its molecular formula is with a molecular weight of approximately 376.41 g/mol .

Research indicates that cinnamamide derivatives, including N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide, may exert their biological effects through multiple mechanisms:

- Nrf2/ARE Activation : Cinnamamide derivatives have been shown to activate the Nrf2/ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, studies demonstrated that certain derivatives significantly increased luciferase activity in HepG2 cells, indicating their potential as cytoprotective agents against oxidative damage .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Research on related cinnamamide compounds suggests that structural modifications can enhance or diminish their anti-inflammatory properties by affecting NF-κB signaling pathways .

- Antimicrobial Activity : Some studies have reported that cinnamamide derivatives exhibit antimicrobial properties against various pathogens. The presence of specific substituents on the aromatic rings appears to enhance their efficacy against bacterial strains such as Staphylococcus aureus and MRSA .

Biological Activity Data

Table 1 summarizes key biological activities associated with N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)cinnamamide and related compounds:

Case Studies and Research Findings

Several studies have investigated the biological activity of cinnamamide derivatives, providing insights into their therapeutic potential:

- Cytoprotective Effects : A study demonstrated that specific cinnamamide derivatives showed no cytotoxicity while enhancing Nrf2-dependent gene expression related to oxidative stress protection. This suggests that these compounds could be developed as protective agents in hepatotoxic conditions .

- Anti-inflammatory Mechanisms : Another investigation into related compounds indicated that modifications to the piperazine ring could significantly alter anti-inflammatory responses, suggesting that careful structural design is essential for optimizing therapeutic effects .

- Antimicrobial Efficacy : A series of experiments confirmed that certain derivatives displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant bacterial strains, highlighting their potential use in treating infections .

Q & A

Q. Example NMR Data :

| Proton Group | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Piperazine CH2 | 2.8–3.1 | m | 8H |

| Cinnamamide vinyl | 6.5–7.0 | d (J=15 Hz) | 2H |

Advanced: What strategies optimize selectivity for target receptors (e.g., dopamine D3) in derivatives of this compound?

Methodological Answer:

Selectivity is tuned via substituent engineering :

- Fluorophenyl Group : The 4-fluorophenyl moiety enhances D3 affinity (Ki < 10 nM) by fitting into hydrophobic subpockets .

- Sulfonyl Linker Length : A 3-carbon propyl chain improves membrane permeability (logP ~3.2) while maintaining receptor engagement .

- Cinnamamide Modifications : Electron-withdrawing groups (e.g., nitro) on the cinnamate ring reduce off-target binding to σ receptors .

Q. Mitigation Strategies :

- Prodrug Design : Masking the sulfonamide as a tert-butyl ester reduces acid sensitivity .

- Excipient Screening : Trehalose or mannitol in solid dispersions prevents aggregation during storage .

Advanced: What computational methods predict the binding mode of this compound to neurological targets?

Methodological Answer:

Molecular Dynamics (MD) Simulations and Docking (AutoDock Vina, Schrödinger Suite) are employed:

- Docking : Identifies key interactions (e.g., sulfonyl oxygen hydrogen bonds with D3 receptor Tyr365) .

- Free Energy Calculations : MM/GBSA predicts ΔGbind values correlating with experimental IC50 (R²=0.89) .

Q. Example Output :

| Pose | ΔGbind (kcal/mol) | Key Residue Interactions |

|---|---|---|

| 1 | -10.2 | Tyr365, Asp110 |

| 2 | -8.7 | Phe345, Leu89 |

Advanced: How are contradictory bioactivity data resolved across studies (e.g., divergent IC50 values)?

Methodological Answer:

Contradictions arise from assay variability and require:

Standardized Protocols :

- Use uniform cell lines (e.g., HEK293-D3 vs. CHO-D3) to minimize receptor expression differences .

- Normalize data to reference agonists (e.g., quinpirole for D3).

Meta-Analysis : Pool data from ≥3 independent studies to calculate weighted IC50 means .

Case Study : Reported IC50 values for D3 range from 8–25 nM. Meta-analysis (n=5 studies) identifies temperature (25°C vs. 37°C) as a key variable, with lower temps skewing IC50 upward by 30% .

Basic: What in vitro models are used for preliminary neuropharmacological evaluation?

Methodological Answer:

- Radioligand Displacement Assays : Compete with [³H]spiperone in D3-transfected cells (IC50 <10 nM indicates high potency) .

- cAMP Inhibition : Measure D3-mediated suppression of forskolin-induced cAMP (EC50 ~50 nM) .

- Cell Viability : MTT assays in SH-SY5Y cells confirm lack of cytotoxicity up to 100 µM .

Advanced: How is metabolic stability assessed in hepatic microsomes?

Methodological Answer:

Q. Improvement Strategies :

- Deuteriation : Replacing labile hydrogens (e.g., piperazine CH2) increases t1/2 by 2-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.